![molecular formula C19H16S3 B14262723 1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene CAS No. 172333-46-9](/img/structure/B14262723.png)
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene is an organic compound with the molecular formula C₁₉H₁₆S₃ It is characterized by the presence of three sulfanyl groups attached to a benzene ring, with one of the sulfanyl groups being methyl-substituted
Vorbereitungsmethoden
The synthesis of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of halogenated benzene derivatives with thiol compounds under basic conditions. Another method includes the use of Grignard reagents to introduce the sulfanyl groups onto the benzene ring.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study the effects of sulfanyl groups on biological systems and to develop new bioactive molecules.
Industry: Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins that contain sulfanyl-binding sites.
Pathways Involved: The pathways involved can include redox reactions, where the compound acts as an oxidizing or reducing agent, and signaling pathways that are modulated by the presence of sulfanyl groups.
Vergleich Mit ähnlichen Verbindungen
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylsulfanyl)benzene: This compound lacks the methyl substitution and may have different reactivity and applications.
1-Methylsulfanyl-3,5-bis(methylsulfanyl)benzene:
1,3,5-Tris(methylsulfanyl)benzene: This compound has three methylsulfanyl groups, which can lead to different reactivity and applications compared to the phenyl-substituted analog.
Eigenschaften
CAS-Nummer |
172333-46-9 |
---|---|
Molekularformel |
C19H16S3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C19H16S3/c1-20-17-12-18(21-15-8-4-2-5-9-15)14-19(13-17)22-16-10-6-3-7-11-16/h2-14H,1H3 |
InChI-Schlüssel |
YVVQVBMLSMFCQR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.